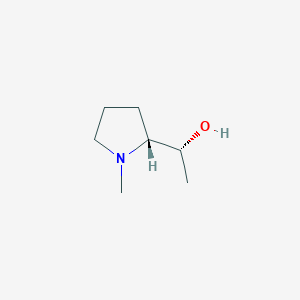
1,1,1,3,3,3-Hexafluoro-2,2-bis(4-ethynylphenyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) is a fluorinated aromatic compound characterized by the presence of ethynyl groups attached to benzene rings, which are further connected through a perfluoropropane bridge. This compound is of interest due to its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4’-(Perfluoropropane-2,2-diyl)dibromobenzene.
Sonogashira Coupling Reaction: The dibromobenzene derivative undergoes a Sonogashira coupling reaction with ethynylbenzene in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Polymerization Reactions: The ethynyl groups can undergo polymerization reactions, forming high-performance polymers with enhanced thermal and mechanical properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Polymerization Reactions: Catalysts such as transition metal complexes or radical initiators under controlled temperature and pressure conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Introduction of hydroxyl or carbonyl groups, leading to the formation of alcohols, ketones, or aldehydes.
Polymerization Reactions: High-performance polymers with enhanced thermal stability and mechanical strength.
Aplicaciones Científicas De Investigación
4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) finds applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of advanced materials, including high-performance polymers and fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and electronic materials due to its thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) involves its interaction with molecular targets through its ethynyl and aromatic groups. The compound can form stable complexes with metal ions, facilitating catalytic reactions. Additionally, its fluorinated backbone provides resistance to oxidative and thermal degradation, making it suitable for high-temperature applications.
Comparación Con Compuestos Similares
4,4’-(Perfluoropropane-2,2-diyl)bis(methylbenzene): Similar structure but with methyl groups instead of ethynyl groups.
4,4’-(Perfluoropropane-2,2-diyl)dibenzoic acid: Contains carboxylic acid groups instead of ethynyl groups.
4,4’-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy): Features ether linkages instead of ethynyl groups.
Uniqueness: 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) is unique due to the presence of ethynyl groups, which impart distinct reactivity and the ability to undergo polymerization reactions. Its fluorinated backbone provides exceptional thermal stability and resistance to chemical degradation, making it valuable in applications requiring high-performance materials.
Propiedades
Número CAS |
92455-16-8 |
|---|---|
Fórmula molecular |
C19H10F6 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
1-ethynyl-4-[2-(4-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C19H10F6/c1-3-13-5-9-15(10-6-13)17(18(20,21)22,19(23,24)25)16-11-7-14(4-2)8-12-16/h1-2,5-12H |
Clave InChI |
BVNMLMLFJNGYIZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


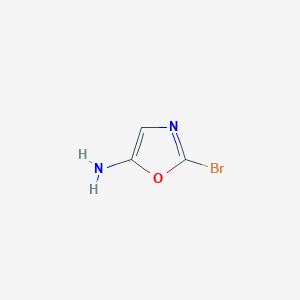

![Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12946860.png)
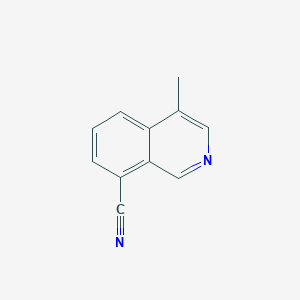
![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
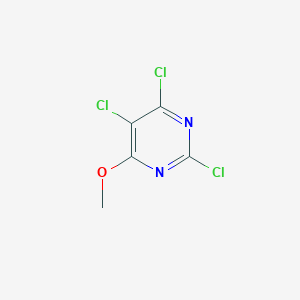

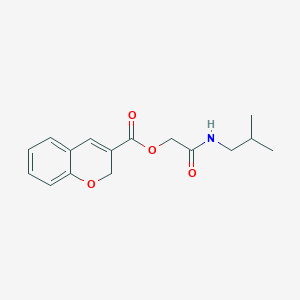

![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)
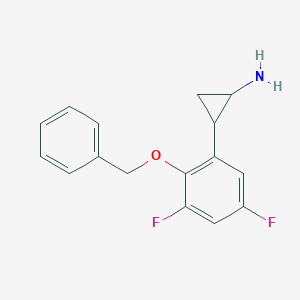
![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)
